2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
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Overview
Description
2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the spiro[indoline-3,2’-thiazolidin] core: This step involves the cyclization of an indoline derivative with a thiazolidinone precursor under acidic or basic conditions.
Introduction of the 4-fluorophenyl group: This step can be achieved through a nucleophilic aromatic substitution reaction, where a fluorinated aromatic compound reacts with the spirocyclic intermediate.
Acylation to form the acetamide: The final step involves the acylation of the intermediate with 4-methylbenzylamine under standard amide coupling conditions, such as using carbodiimide reagents (e.g., EDCI) and a base (e.g., DIPEA).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles or electrophiles in the presence of catalysts or under thermal conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure and potential biological activity make it a candidate for drug discovery and development, particularly in targeting specific enzymes or receptors.
Pharmacology: It can be used in pharmacological studies to investigate its effects on various biological pathways and its potential therapeutic benefits.
Materials Science: The compound’s spirocyclic structure may impart unique physical properties, making it useful in the development of novel materials with specific functionalities.
Biological Studies: It can be used as a probe or tool compound to study biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biological pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(3’-(4-chlorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
- 2-(3’-(4-bromophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
- 2-(3’-(4-methoxyphenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide
Uniqueness
The uniqueness of 2-(3’-(4-fluorophenyl)-5-methyl-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide lies in its specific substitution pattern and the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s metabolic stability, binding affinity, and overall pharmacokinetic profile compared to its analogs with different substituents.
Properties
IUPAC Name |
2-[3-(4-fluorophenyl)-5'-methyl-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-[(4-methylphenyl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN3O3S/c1-17-3-6-19(7-4-17)14-29-24(32)15-30-23-12-5-18(2)13-22(23)27(26(30)34)31(25(33)16-35-27)21-10-8-20(28)9-11-21/h3-13H,14-16H2,1-2H3,(H,29,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYODSMHLYQEDRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C3=C(C=C(C=C3)C)C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
489.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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